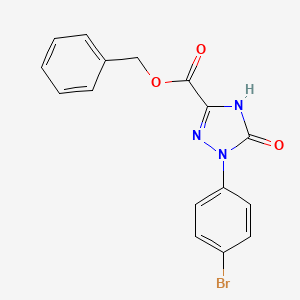
Benzyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Esterification: The final step involves the esterification of the triazole ring with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, resulting in the formation of various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium thiolate, or primary amines under mild conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced triazole derivatives, dehalogenated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound’s ability to interact with various biological targets has made it a valuable tool in studying cellular processes and molecular mechanisms.
作用機序
The mechanism of action of Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Benzyl 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives to highlight its uniqueness:
Similar Compounds: Other triazole derivatives include 1,2,3-triazoles and 1,2,4-triazoles with different substituents, such as phenyl, alkyl, or halogen groups.
特性
分子式 |
C16H12BrN3O3 |
|---|---|
分子量 |
374.19 g/mol |
IUPAC名 |
benzyl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)20-16(22)18-14(19-20)15(21)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,22) |
InChIキー |
MRDZDMUBDGRJFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=NN(C(=O)N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


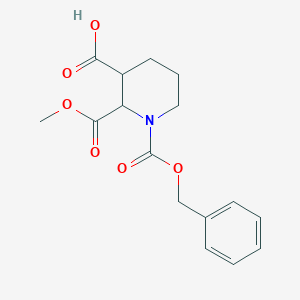
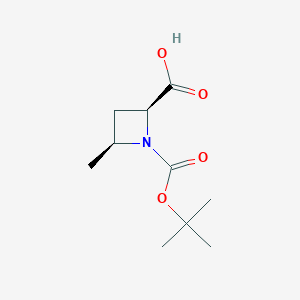
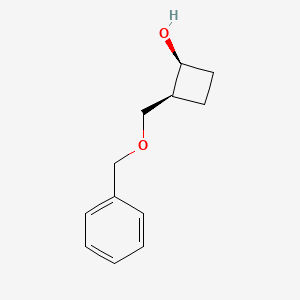
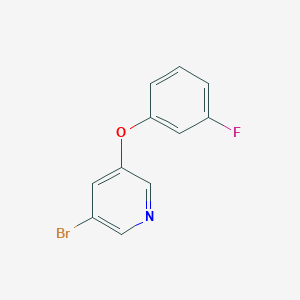
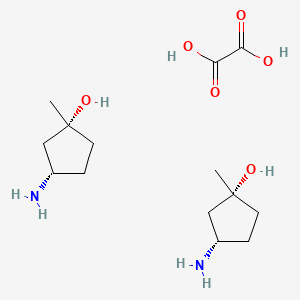
![[5-(azepan-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B13916759.png)
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)

![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
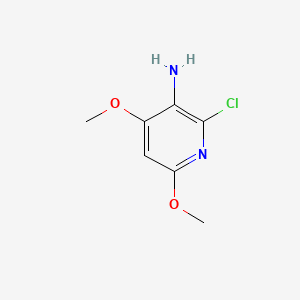
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
